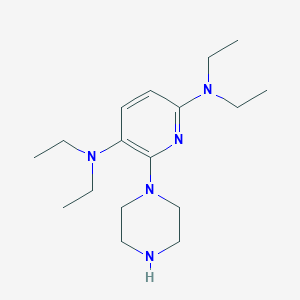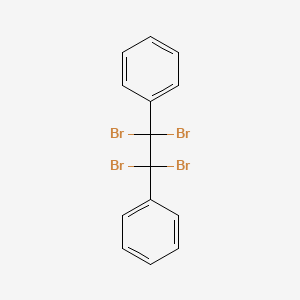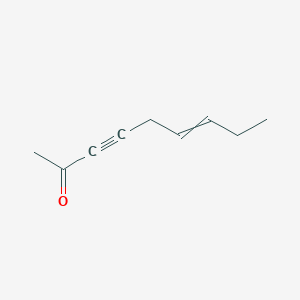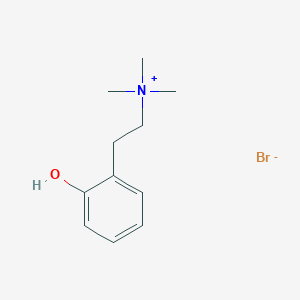![molecular formula C14H30BrNOTe B14313833 Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide CAS No. 113449-25-5](/img/structure/B14313833.png)
Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide is an organotellurium compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide typically involves the reaction of dibutyltellurium dichloride with 2-[(2-methylpropyl)amino]-2-oxoethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compound. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality.
化学反応の分析
Types of Reactions
Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halide salts (e.g., sodium chloride, sodium iodide).
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Corresponding halide-substituted tellurium compounds.
科学的研究の応用
Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as tellurium-containing polymers and semiconductors.
作用機序
The mechanism of action of Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide involves its interaction with biological molecules, leading to the disruption of cellular processes. The tellurium center can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound may generate reactive oxygen species (ROS), causing oxidative stress and cell damage.
類似化合物との比較
Similar Compounds
- Dibutyltellurium dichloride
- Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium chloride
- Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium iodide
Uniqueness
Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide is unique due to its specific bromide substitution, which can influence its reactivity and biological activity. The presence of the bromide ion may enhance its ability to participate in substitution reactions and interact with biological targets.
特性
CAS番号 |
113449-25-5 |
|---|---|
分子式 |
C14H30BrNOTe |
分子量 |
435.9 g/mol |
IUPAC名 |
dibutyl-[2-(2-methylpropylamino)-2-oxoethyl]tellanium;bromide |
InChI |
InChI=1S/C14H29NOTe.BrH/c1-5-7-9-17(10-8-6-2)12-14(16)15-11-13(3)4;/h13H,5-12H2,1-4H3;1H |
InChIキー |
SABSSPLKARNPHA-UHFFFAOYSA-N |
正規SMILES |
CCCC[Te+](CCCC)CC(=O)NCC(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



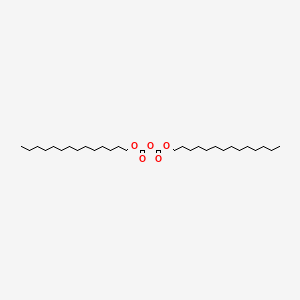
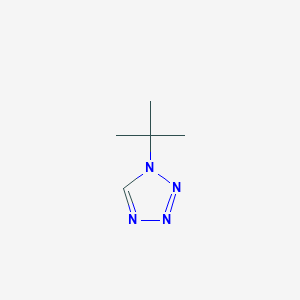
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)
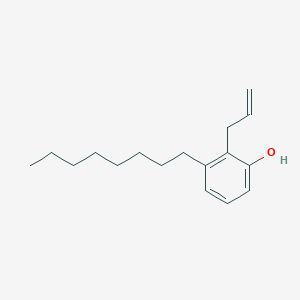
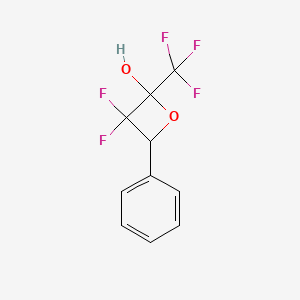
![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)](/img/structure/B14313789.png)
![2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one](/img/structure/B14313795.png)
